8-Aminoquinolin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-aminoquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVURCUKRZAGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315258 | |
| Record name | 8-Amino-3-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25369-38-4 | |
| Record name | 8-Amino-3-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25369-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Amino-3-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 8 Aminoquinolin 3 Ol and Its Derivatives
Derivatization and Functionalization Strategies of the 8-Aminoquinolin-3-ol Core
Modifications at the Amino Moiety
The amino group at the 8-position of this compound serves as a key site for derivatization. Common strategies include acylation, amidation, and condensation reactions. For instance, the amino group can react with acyl chlorides or carboxylic acids to form amides, a common modification seen in the development of various biologically active compounds mdpi.comnih.gov. The reaction of 8-aminoquinoline (B160924) derivatives with aldehydes or dialdehydes, such as 2,6-pyridinedicarboxaldehyde, leads to the formation of Schiff bases, which are versatile ligands for metal complexes asianpubs.org. Furthermore, the amino group has been utilized in more complex synthetic routes, such as the copper(I)-catalyzed 1,3-dipolar azido-alkyne cycloaddition (CuAAC) "click reaction" for the synthesis of glycoconjugates, linking sugar moieties to the 8-aminoquinoline scaffold mdpi.com.
Table 2.3.1: Examples of Modifications at the Amino Moiety
| Starting Material/Derivative | Reagent/Reaction Type | Resulting Functional Group/Derivative Type | Reference |
| This compound | Acyl chlorides / Carboxylic acids (Amidation) | Amides | nih.gov |
| 8-Aminoquinoline | 2,6-Pyridinedicarboxaldehyde (Condensation) | Schiff bases | asianpubs.org |
| 8-Aminoquinoline | Propargyl- or Azide-functionalized sugars (CuAAC Click) | Glycoconjugates | mdpi.com |
Modifications at the Hydroxyl Moiety
While direct modifications of the 3-hydroxyl group in this compound are less frequently detailed in the provided literature compared to its 8-hydroxyquinoline (B1678124) (8-HQ) analogue, analogous reactions can be inferred. In 8-HQ chemistry, the hydroxyl group at position 8 is often protected to facilitate reactions elsewhere on the molecule, typically using protecting groups such as benzyl (B1604629) or tert-butyldimethylsilyl (TBS) ethers mdpi.com. Esterification of the hydroxyl group is also a common strategy mdpi.com. These protection and functionalization strategies are transferable to the 3-hydroxyl group of this compound, allowing for selective reactions on other parts of the molecule or for tuning the compound's properties.
Electrophilic and Nucleophilic Substitutions on the Quinoline (B57606) Ring System
The quinoline ring system itself is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity influenced by the existing substituents and the inherent electronic properties of the quinoline core. Generally, electrophilic aromatic substitution on quinoline preferentially occurs at the C-5 and C-8 positions of the benzene (B151609) ring gcwgandhinagar.comscribd.comorientjchem.orgiipseries.orgresearchgate.net. Nucleophilic substitution typically takes place at the C-2 and C-4 positions of the pyridine (B92270) ring gcwgandhinagar.comscribd.comorientjchem.orgiipseries.orgresearchgate.net. For 8-hydroxyquinoline derivatives, electrophilic substitutions like halogenation have been reported at positions 5 and 7 mdpi.com. The presence of the electron-donating 8-amino and 3-hydroxyl groups in this compound would likely activate the ring system, potentially influencing the regioselectivity and reactivity of these substitution reactions. However, specific studies detailing these substitutions on this compound are not extensively covered in the provided snippets.
Green Chemistry Principles Applied to this compound Synthesis
The adoption of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes for chemical compounds, including this compound and its derivatives.
Solvent-Free and Aqueous Medium Reactions
Green chemistry promotes the use of environmentally friendly reaction media. Solvent-free reactions, where reagents are mixed and reacted without a solvent, or reactions conducted in aqueous media, are preferred over processes employing volatile organic compounds (VOCs) sigmaaldrich.comnih.gov. For quinoline synthesis in general, solvent-free conditions using catalysts like ionic liquids have been explored for reactions such as the Friedländer synthesis jst.go.jp. The principle of "the best solvent is no solvent" is a guiding tenet in this regard nih.gov. While specific applications to this compound are not detailed, these approaches represent a significant advancement in reducing the environmental footprint of chemical synthesis.
Atom Economy and Waste Minimization
Atom economy, a core principle of green chemistry, aims to maximize the incorporation of all atoms from the reactants into the final desired product, thereby minimizing waste sigmaaldrich.comnih.govijpsjournal.comtcd.ienumberanalytics.comacs.orgscispace.com. A high atom economy indicates an efficient synthesis with fewer by-products. Waste minimization also involves reducing the use of auxiliary substances, such as solvents and protecting groups, which often require additional reagents and generate waste sigmaaldrich.comnih.govtcd.ie. The development of catalytic processes, which use smaller amounts of reagents and can be recycled, is also a key strategy for waste reduction and improved atom economy acs.org. For example, the synthesis of tafenoquine, a related quinoline derivative, demonstrated a significant reduction in waste creation (E-factor of 17 compared to 69 for a conventional route) by employing greener methodologies nih.gov.
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral analogues of 8-aminoquinoline derivatives is an area of interest, particularly for applications where specific stereochemistry is critical for biological activity or catalytic performance. Stereoselective synthesis refers to reactions that produce one stereoisomer preferentially over others uwindsor.ca. While direct synthesis of chiral this compound is not extensively detailed, methodologies for creating chiral centers in related 8-aminoquinoline structures exist. For instance, nickel-catalyzed ortho-C-H glycosylation of 8-aminoquinoline benzamides has been reported to yield highly regioselective and stereoselective C-Aryl glycosides lookchem.com. General strategies for asymmetric synthesis, such as employing chiral catalysts or auxiliaries, and performing stereoselective functional group transformations (e.g., dihydroxylation, reductive amination) on suitable precursors, are applicable for creating chiral analogues of the 8-aminoquinoline scaffold uwindsor.camdpi.combeilstein-journals.org.
Compound List:
this compound
8-Aminoquinoline (8-AQ)
8-Hydroxyquinoline (8-HQ)
Tafenoquine
Quinocide
Pamaquine
Isotebuquine
Amodiaquine (AQ)
Tebuquine
2,6-Pyridinedicarboxaldehyde
Oleanolic acid
Ursolic acid
N-(2-(1H-indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide
N-(2-(1H-indol-3-yl)ethyl)quinolin-8-amine
8-aminoquinoline-melatonin hybrids
Perillaldehyde
Nucleoside Q precursor (PreQ0)
8-aminoquinoline benzamides
Chemical Reactivity and Mechanistic Studies of 8 Aminoquinolin 3 Ol
Protonation and Deprotonation Equilibria
The structure of 8-Aminoquinolin-3-ol features three sites susceptible to protonation and deprotonation: the quinoline (B57606) ring nitrogen, the amino group at the 8-position, and the hydroxyl group at the 3-position. The relative basicity and acidity of these functional groups, quantified by their pKa values, govern the species present at a given pH.
Quinoline Nitrogen: The nitrogen in the quinoline ring is typically the most basic site.
Amino Group: The 8-amino group is also basic, and its protonation state is influenced by the electronic effects of the quinoline ring system.
Hydroxyl Group: The 3-hydroxyl group is phenolic and thus acidic, capable of being deprotonated to form a phenoxide ion, particularly in basic conditions.
The precise pKa values for this compound are not documented in available literature. These values would be essential for creating species distribution diagrams and understanding pH-dependent reactivity. A hypothetical table of pKa values is presented below for illustrative purposes, based on related structures.
| Functional Group | Estimated pKa (Protonated Form) | Equilibrium |
| Quinoline Nitrogen | ~4-5 | Quinolinium-H⁺ ⇌ Quinoline + H⁺ |
| 8-Amino Group | ~3-4 | 8-NH₃⁺ ⇌ 8-NH₂ + H⁺ |
| 3-Hydroxyl Group | ~9-10 | 3-OH ⇌ 3-O⁻ + H⁺ |
| Note: These are estimated values and require experimental verification. |
Tautomerism and Isomerization Pathways
This compound can potentially exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, most often through the migration of a proton.
The most significant tautomeric equilibrium for this molecule would be the keto-enol tautomerism involving the 3-hydroxyl group and the quinoline ring. The phenolic form (enol) is generally the major tautomer for simple phenols. However, the fusion of the benzene (B151609) and pyridine (B92270) rings can influence this equilibrium. Additionally, amino-imino tautomerism of the 8-amino group is a possibility, though the amino form is typically more stable.
Without experimental or computational studies, the relative stabilities of these potential tautomers and the energy barriers for their interconversion remain speculative.
Oxidation and Reduction Chemistry
The electron-rich nature of the this compound ring system, due to the presence of both amino and hydroxyl substituents, suggests it would be susceptible to oxidation.
Oxidation: The amino and hydroxyl groups can be oxidized. Oxidation could lead to the formation of quinone-imine type structures, which are often colored. The specific products would depend on the oxidizing agent and reaction conditions. Electrochemical studies, such as cyclic voltammetry, would be necessary to determine the oxidation potentials.
Reduction: The quinoline ring itself can be reduced, typically under catalytic hydrogenation conditions (e.g., H₂/Pd, Pt). The reduction would likely occur on the pyridine part of the quinoline ring system first.
Detailed studies on the oxidation and reduction pathways and the characterization of the resulting products for this compound are not currently available.
Reaction Kinetics and Thermodynamic Analysis
The study of reaction kinetics would provide insights into the rates of reactions involving this compound, while thermodynamic analysis would describe the energy changes and position of equilibria. This data is fundamental for understanding and predicting the compound's behavior in chemical processes. For instance, kinetic studies on its coordination with metal ions or its participation in organic reactions would reveal rate laws and activation parameters. Thermodynamic data would quantify the stability of different protonated species, tautomers, or reaction products. Currently, no such kinetic or thermodynamic data has been published for this compound.
Elucidation of Reaction Mechanisms
Elucidating the mechanisms of reactions involving this compound would require a combination of kinetic studies, product analysis, spectroscopic identification of intermediates, and computational modeling. For example, in a potential metal chelation reaction, mechanistic studies would determine whether the process is associative or dissociative and would identify the rate-determining step. For an electrophilic aromatic substitution, the mechanism would involve determining the regioselectivity of the substitution and the structure of the Wheland intermediate. As with the other areas, specific mechanistic studies for this compound have not been reported.
Coordination Chemistry and Metal Complexes of 8 Aminoquinolin 3 Ol
Ligand Design Principles and Coordination Modes of 8-Aminoquinolin-3-ol
This compound possesses key functional groups that dictate its behavior as a ligand. The amino group (-NH₂) at the 8-position and the hydroxyl group (-OH) at the 3-position are the primary coordination sites asianpubs.orgresearchgate.net. These groups, positioned in a manner that allows for the formation of stable five- or six-membered chelate rings upon coordination, typically enable this compound to act as a bidentate ligand . The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group coordinate to a metal ion, forming a robust chelate complex. The quinoline (B57606) ring system provides a rigid, planar scaffold that influences the steric and electronic environment around the metal center. While this compound itself functions as a bidentate ligand, related structures, such as bis(8-aminoquinoline) ligands, can coordinate in a tetradentate fashion, and tripodal tris-8-aminoquinoline ligands have been shown to act as septa-dentate ligands researchgate.netrsc.org. The general 8-aminoquinoline (B160924) framework is recognized for its chelating planar arrangement and its N-donor centers, which are crucial for binding metal ions nih.govnih.gov.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes involving this compound and its derivatives typically involves reacting the ligand with appropriate metal salts under controlled conditions. Characterization often employs techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible absorption spectroscopy.
Transition metal complexes of 8-aminoquinoline derivatives have been synthesized and investigated for various applications, including biological activity and catalysis.
Copper (Cu): Copper complexes derived from 8-aminoquinoline derivatives have demonstrated neuroprotective properties, with studies indicating their ability to restore cell viability in neuroblastoma cells by activating the SIRT1 signaling pathway . Bis(8-aminoquinoline) ligands can form stable mononuclear N₄ square planar complexes with Cu(II) researchgate.net. Furthermore, copper complexes of 8-aminoquinoline derivatives have exhibited antimicrobial activities researchgate.net.
Nickel (Ni): Nickel complexes incorporating 8-aminoquinoline derivatives have been explored, particularly in the context of catalytic C(sp³)–H functionalization. For instance, Ni(II) complexes with N-(quinolin-8-yl)pivalamide, a derivative of 8-aminoquinoline, have been synthesized and characterized, sometimes displaying disphenoidal geometries and paramagnetic behavior chemrxiv.orgchemrxiv.org. Studies have also reported reactions of 8-aminoquinoline with Ni(II) nasa.gov.
Zinc (Zn): Zinc complexes with 8-aminoquinoline-based ligands have been synthesized, with spectroscopic data confirming the coordination of the 8-aminoquinoline N-donor centers to Zn ions nih.gov. Bis(8-aminoquinoline) ligands are also known to chelate Zn(II) ions researchgate.net.
Palladium (Pd) and Platinum (Pt): Ligands based on the 8-aminoquinoline scaffold have been utilized in the synthesis of palladium and platinum complexes, often in studies related to C-H activation and catalysis researchgate.netsdepscor.org.
Iron (Fe), Cobalt (Co), Manganese (Mn): While specific complexes of this compound with these metals are not extensively detailed in the provided literature snippets, the broader 8-aminoquinoline scaffold has been reported to react with Fe(II/III), Co(II), and Mn(II) nasa.gov. Related 8-hydroxyquinoline (B1678124) derivatives form complexes with Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) asianpubs.orgajrconline.org, as well as Mn(II) asianpubs.orgnih.gov.
Table 1: Representative Transition Metal Complexes of 8-Aminoquinoline Derivatives
| Metal Ion | Ligand Type (Derivative) | Coordination Mode | Characterization Techniques | Key Findings / Properties | Citation |
|---|---|---|---|---|---|
| Cu(II) | Bis(8-aminoquinoline) | Tetradentate N₄ | X-ray crystallography | Square planar complexes | researchgate.net |
| Ni(II) | N-(quinolin-8-yl)pivalamide | Bidentate (N,N) | X-ray crystallography, NMR | Disphenoidal geometry, paramagnetic (μeff = 3.31 μB) | chemrxiv.org |
| Zn(II) | 8-Aminoquinoline (8-AMQ) | Bidentate (N-donor) | IR, NMR | Coordinated to Zn ions | nih.gov |
| Cu(II) | 8-Aminoquinoline derivative | Bidentate | Not specified | Neuroprotective properties |
Main group metal complexes offer insights into coordination chemistry with elements beyond the transition metals.
Gallium (Ga): A cationic homoleptic Ga(III) complex, [Ga(BQA)₂]PF₆, where BQA is derived from 8-aminoquinoline, has been synthesized and structurally characterized. This complex exhibits a tetragonally distorted octahedral geometry, with distinct Ga-N bond lengths reflecting the donor strengths of the amido and quinolyl nitrogen atoms tandfonline.com. Such complexes are of interest for their electronic and optical properties tandfonline.com.
Other Main Group Metals: While direct complexes of this compound with other main group metals are not extensively detailed, related 8-hydroxyquinoline derivatives are known to form complexes with metals like Al(III), Bi(III), Be(II), and Mg(II) scispace.com. Zinc (Zn), discussed under transition metals, also falls into the category of main group metals in some contexts.
Table 2: Main Group Metal Complexes with 8-Aminoquinoline Derivatives
| Metal Ion | Ligand Type (Derivative) | Coordination Geometry | Characterization Techniques | Key Findings / Properties | Citation |
|---|
Lanthanide and actinide coordination chemistry with quinoline-based ligands is an area of significant research, particularly for applications in luminescence, magnetism, and medicinal chemistry.
Lanthanides: Tetra-nuclear lanthanide complexes have been synthesized using derivatives of 8-hydroxyquinoline, and these have been investigated for their magnetic refrigeration and single-molecule magnet behaviors rsc.org. Lanthanide ions can also be chelated by modified 8-hydroxyquinoline derivatives researchgate.net. Furthermore, dihalo-8-quinolinoline lanthanide complexes have shown enhanced cytotoxicity against cancer cells compared to the free ligand, interacting with DNA researchgate.net.
Actinides: The organometallic chemistry of actinides with π-ligands is an active field, with studies on complexes involving cyclopentadienyl (B1206354) ligands being well-established d-nb.info. However, specific complexes of this compound or its direct derivatives with actinides are not detailed in the provided literature snippets.
Table 3: Lanthanide Complexes with 8-Hydroxyquinoline Derivatives (Illustrative)
| Metal Ion | Ligand Type (Derivative) | Structure Type | Key Findings / Properties | Citation |
|---|---|---|---|---|
| Gd, Tb, Dy, Ho | Tetra-nuclear lanthanide complexes based on 8-hydroxyquinolin derivatives | Tetra-nuclear | Magnetic refrigeration, single-molecule magnet behavior | rsc.org |
Electronic Structure and Bonding Analysis in this compound Complexes
Understanding the electronic structure and chemical bonding in metal complexes is crucial for predicting and explaining their physical and chemical properties. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely employed for this purpose nih.govchemrxiv.orgtandfonline.com.
These studies aim to elucidate the nature of metal-ligand interactions, including the extent of charge transfer and the hybridization of atomic orbitals. Analysis of frontier molecular orbitals (HOMO-LUMO gap), Natural Bond Orbital (NBO) analysis, and molecular electrostatic potential (MEP) mapping provide detailed insights into the bonding characteristics and electronic distribution within the complex nih.govresearchgate.net. For example, DFT calculations on a Ga(III) complex of an 8-aminoquinoline derivative have helped to understand its optical properties, revealing ligand-based Charge Transfer (CT) absorptions tandfonline.com. In transition metal complexes, the electronic configuration of the metal ion and its interaction with the ligand's electronic system are critical for determining properties such as redox behavior and magnetic susceptibility chemrxiv.orgchemrxiv.org. The electron-donating nature of the amino and hydroxyl groups in this compound influences its redox potential and chelating ability .
Table 4: Electronic Structure and Bonding Analysis Methods
| Complex/Ligand System | Computational Method | Properties Investigated | Key Findings / Relevance | Citation |
|---|---|---|---|---|
| [Ga(BQA)₂]PF₆ | DFT, TD-DFT | Electronic structure, ligand-based CT absorptions | Understanding optical properties | tandfonline.com |
| Ni(II) complexes with N-(quinolin-8-yl)pivalamide | DFT | Electronic structure, C-H activation mechanism | Support for reaction mechanisms | chemrxiv.orgchemrxiv.org |
| Zn complexes with 8-AMQ | DFT | Electronic structure, bonding | Rationalization of structure | nih.gov |
Magnetic Properties of Paramagnetic Complexes
The magnetic properties of metal complexes are directly related to the presence of unpaired electrons, typically found in the d-orbitals of transition metals and the f-orbitals of lanthanides nih.govlibretexts.orgmuni.cz. Paramagnetic compounds are attracted to a magnetic field, while diamagnetic compounds are repelled. The magnetic moment (μeff) is a key experimental parameter that quantifies this property and can provide information about the number of unpaired electrons, the spin state (high-spin vs. low-spin), and the coordination geometry of the metal ion libretexts.orgmuni.cz.
Nickel(II) complexes featuring 8-aminoquinoline derivatives have been identified as paramagnetic. For instance, a Ni(II) complex with N-(quinolin-8-yl)pivalamide exhibited a magnetic moment of 3.31 μB, consistent with a high-spin d⁸ Ni(II) center chemrxiv.org. Lanthanide complexes can also display complex magnetic behaviors, such as single-molecule magnet properties, which are influenced by anisotropy energy barriers and zero-field splitting parameters rsc.orgresearchgate.net. Complexes of this compound with diamagnetic metals like Zn(II) or main group metals like Ga(III) are not expected to be paramagnetic. However, transition metal complexes of this compound, if they possess unpaired electrons, are likely to exhibit paramagnetic behavior, which is relevant for potential applications in molecular magnetism.
Table 5: Magnetic Properties of Selected Complexes
| Complex/Metal Ion | Magnetic Moment (μeff) | Type of Magnetism | Ligand System | Citation |
|---|---|---|---|---|
| Ni(II) complex | 3.31 μB | Paramagnetic | N-(quinolin-8-yl)pivalamide | chemrxiv.org |
Compound List
this compound
8-Aminoquinoline
Bis(8-quinolyl)amine (BQA)
N-(quinolin-8-yl)pivalamide
8-AMQ (8-Aminoquinoline)
8-Hydroxyquinoline (8-HQ)
Bis(8-aminoquinoline) ligands
Tris-8-aminoquinoline ligand
5-Aminoquinolin-8-ol
8-Aminoquinoline-5-substituted uracils
5,7-dibromo-8-quinolinol
Tafenoquine
Aluminium(III) tris(8-hydroxyquinolinate) (Alq3)
Gallium(III) tris(8-hydroxyquinolinate) (Gaq3)
[Ga(BQA)₂]PF₆
Cu(II) complexes of 8-aminoquinoline derivatives
Ni(II) complexes with N-(quinolin-8-yl)pivalamide
Zn complexes with 8-AMQ
Tetra-nuclear lanthanide complexes based on 8-hydroxyquinolin derivatives
5,7-dibromo-8-quinolinolato-lanthanides
8-hydroxyquinoline-based magnets
PA1637
PZ001
8-Amino-6-methoxyquinolin-5-ol
Triazole-quinolinol hybrids
Catalytic Applications of 8 Aminoquinolin 3 Ol and Its Derivatives
Homogeneous Catalysis Mediated by 8-Aminoquinolin-3-ol Complexes
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often benefits from the precise control over the coordination environment provided by well-defined ligands. This compound and its derivatives, through their ability to chelate metal centers, can influence the reactivity, selectivity, and stability of catalytic species.
Oxidation and Reduction Catalysis
While 8-aminoquinoline (B160924) derivatives possess redox-active properties due to their electronic structure, specific examples detailing the use of this compound or its metal complexes as direct catalysts for oxidation or reduction reactions are not extensively documented in the reviewed literature. The compound's general chemical reactivity includes susceptibility to oxidation and potential for reduction, but these are typically described as intrinsic properties rather than catalytic applications mediated by its metal complexes in these specific transformations. Research has explored its role in other catalytic contexts, such as C-H functionalization.
Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions (e.g., Cross-Coupling)
A significant area of application for 8-aminoquinoline derivatives, including those related to this compound, is in metal-catalyzed C-H bond functionalization. The 8-aminoquinoline moiety often acts as a directing group, guiding the metal catalyst to a specific C-H bond for activation, thereby enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high regioselectivity.
C-H Arylation and Olefination: Palladium and nickel catalysis have been prominent in utilizing 8-aminoquinoline as a directing group. For instance, palladium-catalyzed β-arylation of amides, utilizing 8-aminoquinoline as a directing auxiliary, has been successfully employed to form C-C bonds. This strategy allows for the selective functionalization of unactivated C(sp³)-H bonds adjacent to carbonyl groups. hku.hkutexas.edu Related quinoline-based ligands have also been instrumental in palladium-catalyzed C(sp³)-H cross-coupling reactions with arylsilanes. nih.gov Nickel-catalyzed C(sp³)-H arylation reactions have also benefited from 8-aminoquinoline as a directing group, with improved catalytic turnovers observed when using specific bases and milder conditions. chemrxiv.org
C-Heteroatom Bond Formation: Copper-catalyzed electrochemical B-H oxygenation reactions have employed 8-aminoquinoline as a directing group. chinesechemsoc.org Furthermore, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, have utilized 8-aminoquinoline derivatives in the synthesis of complex molecules. mdpi.com
Table 1: Homogeneous Catalysis - C-C and C-Heteroatom Bond Formation
| Reaction Type / Substrate | Catalyst System / Ligand Role | Key Conditions | Performance Metrics |
| β-Arylation of amides (e.g., N-phthaloyl alanine) | Pd-catalyzed; 8-aminoquinoline (8-AQ) as directing group | Room temperature | High selectivity for monoarylation. |
| β-Arylation of phenylalanine derivatives | Pd-catalyzed; Quinoline-based ligand | Not specified | Yields 75-82%. |
| C(sp³)-H arylation of amides | Ni-catalyzed; 8-aminoquinoline (8-AQ) as directing group | Milder conditions with NaOtBu as base. | Improved catalytic turnovers. |
| B-H Oxygenation of o-carboranes | Cu-catalyzed electrochemical; 8-aminoquinoline as directing group | Room temperature | Not specified. |
| Synthesis of 1,2,3-triazoles (CuAAC) | Copper(I)-catalyzed; 8-AQ derivatives used in synthesis | Room temperature | Not specified. |
Polymerization and Oligomerization Catalysis
Nickel complexes featuring quinoline-based ligands have shown promise in olefin oligomerization. Specifically, nickel complexes ligated by derivatives of N-((pyridin-2-yl)methylene)quinolin-8-amine, when activated by Et₂AlCl as a co-catalyst, have demonstrated good to high catalytic activities in ethylene (B1197577) oligomerization. In one instance, an activity of up to 4.9 × 10⁷ g mol⁻¹(Ni) h⁻¹ was recorded when using Cy₃P as an auxiliary ligand. acs.org
Table 2: Homogeneous Catalysis - Polymerization and Oligomerization
| Reaction Type / Substrate | Catalyst System / Ligand Role | Key Conditions | Performance Metrics |
| Ethylene Oligomerization | Ni complexes with N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives + Et₂AlCl co-catalyst; Cy₃P auxiliary ligand | Not specified | Activity up to 4.9 × 10⁷ g mol⁻¹(Ni) h⁻¹. |
Heterogeneous Catalysis Incorporating this compound Ligands
The immobilization of catalytically active species onto solid supports is a key strategy for developing heterogeneous catalysts, which offer advantages such as ease of separation, recyclability, and potential for continuous flow processes. Ligands derived from 8-aminoquinoline can be anchored to various supports, creating heterogeneous catalytic systems.
Catalyst Immobilization Strategies
Several strategies have been employed to immobilize 8-aminoquinoline derivatives for heterogeneous catalysis.
Silica and Magnetic Nanoparticle Supports: 8-Aminoquinoline has been immobilized onto silica-based materials, such as Fe₃O₄@SiO₂ functionalized with (3-glycidoxypropyl)trimethoxysilane. The immobilized 8-aminoquinoline then serves to coordinate copper ions, forming a heterogeneous catalyst. beilstein-journals.org Similarly, magnetic nanoparticles (MNPs) functionalized with 8-aminoquinoline (MNPs@8-AQ) have been used to anchor copper(II) chloride, yielding MNPs@8-AQ.CuCl₂. This magnetic heterogeneous catalyst has been applied in click reactions. mdpi.com
Coordination Polymers: Cadmium-containing coordination polymers have been designed and fabricated, which act as heterogeneous catalysts for reactions such as the N-alkylation of aminoquinolines with alcohols via the borrowing hydrogen strategy. bohrium.com
Surface Chemistry and Active Site Characterization
While detailed surface chemistry and active site characterization studies for immobilized this compound ligands are not extensively detailed in the provided snippets, the immobilization strategies imply the formation of metal complexes anchored to the support surface. For instance, in the case of MNPs@8-AQ.CuCl₂, the copper(II) chloride is complexed with the 8-aminoquinoline ligand, which is itself attached to the magnetic nanoparticles. mdpi.com The resulting heterogeneous catalyst leverages the chelating ability of the 8-aminoquinoline moiety to stabilize the active copper species on the nanoparticle surface, facilitating catalytic turnover while allowing for facile separation of the catalyst from the reaction mixture. mdpi.com
Table 3: Heterogeneous Catalysis - Immobilization and Application
| Reaction Type / Substrate | Catalyst System / Immobilization Strategy | Key Conditions | Performance Metrics |
| Synthesis of 1,2,3-triazoles (CuAAC) | MNPs@8-AQ.CuCl₂ (CuCl₂ immobilized on 8-AQ-functionalized magnetic MNPs) | Sodium ascorbate, micellar medium, room temperature. | High catalytic performance |
| N-alkylation of aminoquinolines with alcohols | Cd-containing coordination polymer catalyst; 8-aminoquinoline as substrate. | Borrowing hydrogen approach. | Yields up to 95%. |
Compound List
Advanced Sensing and Analytical Applications of 8 Aminoquinolin 3 Ol
Fluorescent Probes and Chemosensors Based on 8-Aminoquinolin-3-ol
The 8-aminoquinoline (B160924) scaffold is a prominent fluorophore used in the design of fluorescent chemosensors. mdpi.com These sensors operate by converting the chemical information from a binding event with a target analyte into a measurable optical signal, such as a change in fluorescence intensity or a shift in the emission wavelength. mdpi.com Derivatives of 8-aminoquinoline are particularly effective due to their high affinity for metal ions, good stability, and favorable biocompatibility for biological applications. mdpi.comresearchgate.net
The ability of 8-aminoquinoline and its derivatives to act as bidentate ligands allows them to form stable complexes with numerous metal cations, a property that is extensively utilized in fluorescent ion sensing. rroij.com This chelation often leads to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF), which provides a strong signal for detection.
Metal Cation Sensing: Derivatives of 8-aminoquinoline have been engineered to achieve high selectivity for various environmentally and biologically significant metal ions.
Zinc (Zn²⁺): 8-aminoquinoline derivatives are among the most studied fluorescent probes for zinc. mdpi.com Modifications, such as the introduction of amide groups to create 8-amidoquinoline structures, enhance water solubility and cell membrane permeability, making them suitable for detecting Zn²⁺ in biological systems. mdpi.comresearchgate.netresearchgate.net For instance, an 8-aminoquinoline derivative containing a glycine (B1666218) pendant exhibits a selective fluorescence turn-on signal for Zn²⁺ in aqueous buffer solutions. researchgate.net Another Schiff base chemosensor derived from 8-aminoquinoline, 2,4-Dibromo-6-((quinolin-8-ylimino)methyl)phenol (HL1), was found to selectively sense Zn²⁺ ions. researchgate.net
Aluminum (Al³⁺): The quinoline (B57606) platform can be tuned to detect other ions. By altering the substituents on an 8-aminoquinoline-based Schiff base, researchers developed 4-Nitro-2-((quinolin-8-ylimino)methyl)phenol (HL2), which selectively detects Al³⁺. researchgate.net This demonstrates that modifying the receptor part of the molecule can switch the selectivity from Zn²⁺ to Al³⁺. researchgate.net
Cadmium (Cd²⁺): Researchers have synthesized simple 8-aminoquinoline derivatives that can sense both Zn²⁺ and Cd²⁺. researchgate.net A probe synthesized by linking 8-aminoquinoline with a propargylamine (B41283) chelating site through an amide group showed distinct ratiometric fluorescence responses to Zn²⁺ in nearly pure water and to Cd²⁺ in a CH3CN aqueous medium. sci-hub.se This differential response was attributed to the interaction with different tautomeric forms (amide vs. imidic acid) of the probe. sci-hub.se
| Analyte | Sensor/Probe Derivative | Detection Limit | Key Findings |
| Zn²⁺ | N-8-aminoquinolinylglycinamide | - | Selective fluorescence enhancement in aqueous buffer. researchgate.net |
| Zn²⁺ | 2,4-Dibromo-6-((quinolin-8-ylimino)methyl)phenol (HL1) | 0.23 μM | Selective "turn-on" fluorescent sensing. researchgate.net |
| Al³⁺ | 4-Nitro-2-((quinolin-8-ylimino)methyl)phenol (HL2) | 0.45 μM | Selective detection by tuning substituents on the quinoline platform. researchgate.net |
| Cd²⁺ | N-8-aminoquinolinylglycinamide | 69 nM | Effective for detecting Cd²⁺ in aqueous solution. researchgate.net |
| Zn²⁺ / Cd²⁺ | Amide-propargylamine derivative of 8-aminoquinoline | 0.12 μM (Zn²⁺), 0.25 μM (Cd²⁺) | Discriminative ratiometric detection based on different binding modes in different solvents. sci-hub.se |
| Ho³⁺ | N-quinoline-2-carboxamido-8-aminoquinoline (QCA) | 1.0 × 10⁻⁶ M | Used as an ion carrier in a Ho(III)-selective PVC membrane electrochemical sensor. kab.ac.ug |
Anion Sensing: Anion detection can be achieved through a "relay" or displacement mechanism. The in situ prepared complex of an 8-aminoquinoline-based probe and a metal ion can act as a secondary sensor for specific anions. For example, the complex formed between a propargylamine-functionalized 8-aminoquinoline probe and Zn²⁺ can selectively detect pyrophosphate (PPi) and adenosine (B11128) 5′-triphosphate (ATP). sci-hub.se This occurs because these anions have a strong affinity for the Zn²⁺ center, causing a change in the coordination environment and a corresponding change in the fluorescence signal. sci-hub.se
The fluorescence of 8-aminoquinoline derivatives can be highly sensitive to changes in pH, enabling their use as proton sensors. The protonation and deprotonation of the nitrogen atoms in the quinoline ring and the amino group can significantly alter the electronic structure and photophysical properties of the molecule.
A notable example is Dansyl-8-aminoquinoline (DAQ), which functions as a sensitive fluorescent pH probe with two distinct responsive ranges in aqueous solution. nih.gov
An acidic range from pH 2.00 to 7.95 (pKa1 = 5.73).
A basic range from pH 7.95 to 10.87 (pKa2 = 8.56).
NMR studies confirmed that the response mechanism is based on the protonation of the dimethylamino nitrogen atom of the dansyl group under acidic conditions and the deprotonation of the sulfonamide group under basic conditions. nih.gov This dual-range capability makes it a versatile probe for monitoring pH across a wide spectrum. nih.gov
Beyond simple ions, fluorescent probes based on 8-aminoquinoline can be designed for the detection of more complex small molecules and crucial biomarkers. harvard.edu This is often achieved using the relay detection strategy mentioned previously.
A multi-functional probe based on an amide derivative of 8-aminoquinoline demonstrates this capability. sci-hub.se After first forming a complex with Zn²⁺, this assembly can then be used for the selective fluorescent sensing of biologically vital anions like pyrophosphate (PPi) and adenosine 5′-triphosphate (ATP). sci-hub.se Given the central role of ATP in cellular energy transfer and PPi in various biochemical processes, such sensors are highly valuable for biological studies. sci-hub.se The development of these systems provides an efficient platform for simultaneous multi-analyte detection using a single, uncomplicated molecular probe. sci-hub.se
Electrochemical Sensing Platforms Utilizing this compound
The redox-active nature of the 8-aminoquinoline core makes it a suitable candidate for the development of electrochemical sensors. chemrxiv.org These sensors translate a biological or chemical interaction into a measurable electrical signal, such as current or potential. mdpi.comjpionline.org
The electrochemical behavior of 8-aminoquinoline has been investigated using techniques like cyclic voltammetry and pulse voltammetry. chemrxiv.org Studies have shown that 8-aminoquinoline undergoes both anodic (oxidation) and cathodic (reduction) processes that are highly dependent on the pH of the solution. chemrxiv.orgcharge-transfer.pl
Researchers combining voltammetric measurements with computational studies have identified different oxidation pathways at varying pH levels. charge-transfer.pl At low pH, 8-aminoquinoline exists as two distinct hydrogenated tautomers. charge-transfer.pl The reduction processes occur at very low potentials, suggesting that drugs containing the 8-aminoquinoline scaffold are unlikely to be reduced under normal physiological conditions but might undergo enzymatic oxidation. charge-transfer.pl This detailed understanding of its redox properties is crucial for designing sensors that rely on its electrochemical signature for detection. Amperometric methods, which measure current at a fixed potential, can be coupled with techniques like high-performance liquid chromatography (HPLC) for the sensitive determination of analytes. wiley.com
An electrochemical biosensor is an integrated device that uses a biological recognition element in direct contact with an electrochemical transducer to provide analytical information. nih.gov The 8-aminoquinoline structure can be incorporated into such devices as either the transducer element or a functional part of the recognition layer. kab.ac.ugmdpi.com
One approach involves using 8-aminoquinoline derivatives as ionophores in ion-selective electrodes. For example, N-quinoline-2-carboxamido-8-aminoquinoline was used as the active ion carrier in a PVC membrane sensor that showed good selectivity and sensitivity for Holmium (Ho³⁺) ions. kab.ac.ug Such a sensor is a type of potentiometric biosensor, which measures potential differences. mdpi.com
Furthermore, the 8-aminoquinoline scaffold can be functionalized with biorecognition molecules (e.g., enzymes, aptamers, antibodies) to create highly specific biosensors. jpionline.orgmdpi.com For instance, an enzyme could be immobilized on an electrode modified with an 8-aminoquinoline derivative. The enzymatic reaction with its target substrate could produce a change in the local environment (like pH or concentration of a redox-active species) that is then detected by the electrochemical response of the 8-aminoquinoline molecule. The development of such platforms is an active area of research, aiming to create sensitive and selective devices for clinical diagnostics, environmental monitoring, and food safety analysis. frontiersin.orgmdpi.com
Colorimetric Detection Systems
Colorimetric sensors offer a straightforward and often instrument-free method for the detection of various analytes, where the presence of a target species induces a visible color change. Derivatives of 8-aminoquinoline are well-suited for creating such systems, particularly for the detection of metal ions, due to their ability to form stable, colored complexes.
The operational principle of these sensors typically involves the chelation of a metal ion by the 8-aminoquinoline moiety. This interaction alters the electronic properties of the molecule, leading to a shift in the maximum absorption wavelength (λmax) and a corresponding change in color. Schiff base derivatives, formed by the condensation of 8-aminoquinoline with an aldehyde, are a prominent class of colorimetric sensors. For instance, a Schiff base synthesized from 8-aminoquinoline has been proposed as a colorimetric chemosensor for the selective detection of Cobalt (Co²⁺). mdpi.com The addition of Co²⁺ to a solution of the sensor induces a color change from yellow to orange, indicating the formation of a complex. mdpi.com Similarly, other Schiff bases have been developed for detecting ions like Copper (Cu²⁺), which can produce a color change from pale yellow to purple or colorless to yellow depending on the specific molecular structure. scribd.com
These systems are valued for their simplicity and the ability to provide rapid, qualitative or semi-quantitative results without the need for sophisticated instrumentation. nih.gov The development of paper-based analytical devices (μPADs) further enhances the portability and ease of use of these colorimetric indicators for on-site analysis. nih.gov
Table 1: Examples of 8-Aminoquinoline Derivative-Based Colorimetric Sensors
| Sensor Type | Analyte | Observed Color Change | Solvent/Medium |
|---|---|---|---|
| Schiff Base of 8-aminoquinoline | Co²⁺ | Yellow to Orange | Not Specified |
| Schiff Base of 6-aminocoumarin | Cr³⁺ | Violet to Blue | Methanol |
| Salicylaldehyde-azine Schiff Base | Cu²⁺ | Pale Yellow to Purple | Not Specified |
| N-(5-nitro-2-pyridyl)-1,2-ethanediamine Schiff Base | Cu²⁺ | Colorless to Yellow | Not Specified |
Spectrophotometric Analytical Methods
Spectrophotometry provides a quantitative approach to analysis by measuring the amount of light absorbed by a sample at a specific wavelength. Methods based on 8-aminoquinoline and its derivatives leverage the formation of chromogenic complexes with analytes, allowing for their quantification.
A direct spectrophotometric method has been described for the determination of 8-aminoquinoline itself. najah.edu This method is based on the reaction of the amine with an iron(III)-ferrozine complex. The 8-aminoquinoline reduces Fe(III) to Fe(II), which then forms a violet-colored complex with ferrozine, with a maximum absorbance at 562 nm. najah.edu This reaction allows for the quantification of 8-aminoquinoline in the parts-per-million (ppm) range, with Beer's law being obeyed from 0.51 to 3.4 ppm and a molar absorptivity of 1.6x10⁴ L mol⁻¹ cm⁻¹. najah.edu
Furthermore, UV-Vis spectrophotometry is a key technique for characterizing the metal-chelating properties of newly synthesized 8-aminoquinoline derivatives. amegroups.cn The chelation of metal ions like Cu²⁺ by these derivatives causes distinct changes in their UV-Vis absorption spectra. researchgate.net For example, the addition of CuCl₂ to a carbazole–aminoquinoline dimer resulted in a shift of the maximum absorption wavelength and the disappearance of a shoulder peak, confirming the formation of a complex and demonstrating the selective chelation of copper. researchgate.net This technique is fundamental in the initial screening and characterization of new sensor molecules.
Table 2: Spectrophotometric Determination Using 8-Aminoquinoline
| Analyte | Reagent(s) | λmax (nm) | Linear Range (ppm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
|---|---|---|---|---|
| 8-Aminoquinoline | Fe(III)-ferrozine | 562 | 0.51 - 3.4 | 1.6x10⁴ |
| 1,4-Phenylenediamine | Fe(III)-ferrozine | 562 | 0.17 - 1.6 | 4.7x10⁴ |
| 2,4-Diaminotoluene | Fe(III)-ferrozine | 562 | 0.45 - 3.7 | 2.0x10⁴ |
Mechanisms of Analyte Recognition and Signal Transduction
The efficacy of this compound and its derivatives as sensors is rooted in specific molecular recognition events and the subsequent transduction of these events into a measurable signal.
Analyte Recognition: The primary mechanism for analyte recognition, particularly for metal ions, is chelation. The 8-aminoquinoline scaffold acts as a bidentate or tridentate ligand. nih.gov The nitrogen atom of the quinoline ring and the nitrogen of the exocyclic amino group are the primary coordination sites. In Schiff base derivatives, the imine nitrogen (–C=N–) participates in binding. nih.gov For this compound, the hydroxyl group at the C3 position could also participate in coordination, potentially enhancing the stability and selectivity of the metal complexes formed. The binding event is a result of the interaction between the analyte (guest) and the sensor molecule (host), which functions as the receptor. researchgate.netmedcraveonline.com
Signal Transduction: Once the analyte is bound, a signal must be generated. In colorimetric and spectrophotometric sensors, this transduction is typically electronic. The binding of an analyte to the quinoline derivative alters the distribution of electron density within the molecule. This can lead to several photophysical phenomena:
Internal Charge Transfer (ICT): In many sensor molecules, there is an electron-donating part and an electron-accepting part. The binding of an analyte can enhance or modulate the ICT process between these two parts, resulting in a shift in the absorption spectrum and a change in color. mdpi.commdpi.com For example, the interaction of a Cu²⁺ ion with a Schiff base containing electron-withdrawing groups can cause a bathochromic (red) shift in the absorption peak, indicative of an ICT mechanism. mdpi.com
Chelation-Enhanced Fluorescence (CHEF): While primarily a mechanism for fluorescent sensors, the principles are relevant. The chelation of a metal ion can increase the rigidity of the sensor molecule, which reduces non-radiative decay pathways and leads to an enhancement of fluorescence. mdpi.com A similar restriction of molecular motion can affect absorbance properties.
Inhibition of Photoinduced Electron Transfer (PET): In some systems, the free sensor molecule may have a PET process that quenches its fluorescence or influences its color. Upon binding to an analyte, this PET process can be inhibited, "turning on" the signal.
In essence, the sensor molecule is designed so that the binding event perturbs its conjugated π-electron system. mdpi.com This perturbation changes the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which directly influences the wavelength of light absorbed and thus the perceived color of the solution. nih.gov
Biological and Medicinal Chemistry Research on 8 Aminoquinolin 3 Ol Scaffolds
Investigation of Biological Activities of 8-Aminoquinolin-3-ol Derivatives
The 8-aminoquinoline (B160924) (8-AQ) scaffold is a recognized pharmacophore, and derivatives of this structure have been synthesized and evaluated for a wide range of biological effects. smolecule.comnih.gov The functional groups on the quinoline (B57606) ring, including the amino group at position 8 and the hydroxyl group at position 3 in the parent compound, allow for extensive chemical modification, leading to diverse libraries of compounds for biological screening. smolecule.com
Antimicrobial Activity Studies
Derivatives of 8-aminoquinoline have demonstrated notable antimicrobial properties. nih.gov A study investigating 8-aminoquinoline-uracil metal complexes found that certain compounds exhibited activity against Gram-negative bacteria. nih.gov Specifically, copper complexes of 8-aminoquinoline linked to 5-iodouracil (B140508) or 5-nitrouracil (B18501) were effective against Plesiomonas shigelloides and Shigella dysenteriae. nih.gov These findings suggest that the 8-aminoquinoline scaffold, particularly when complexed with metals, is a promising basis for the development of new antibacterial agents. nih.gov
The antimicrobial activity of these metal complexes highlights the potential for creating more effective antibacterial agents than the 8-aminoquinoline ligand alone. nih.gov
Table 1: Antimicrobial Activity of 8-Aminoquinoline-Uracil Copper Complexes
| Compound | Target Organism | Activity |
|---|---|---|
| 8AQ-Cu-5Iu (Complex 2) | P. shigelloides, S. dysenteriae | Active |
| 8AQ-Cu-5Nu (Complex 5) | P. shigelloides, S. dysenteriae | Active |
Source: Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. nih.gov
Antifungal Activity Studies
The 8-aminoquinoline class of compounds has been reported to possess antifungal activity. nih.gov For instance, research on 8-AQ derivatives that incorporate a 1,2,3-triazole ring in their structure showed promising results against various fungal strains. mdpi.com While the broader class of quinolines, particularly 8-hydroxyquinolines, has been extensively studied for antifungal effects, specific data on this compound derivatives remains an area for further detailed investigation. oup.commdpi.comnih.gov The existing reports, however, confirm that the 8-aminoquinoline scaffold is a valid starting point for the discovery of novel antifungal agents. nih.govmdpi.com
Anticancer Research and Cytotoxicity Mechanisms
The anticancer potential of 8-aminoquinoline derivatives has been a significant focus of research. nih.gov Studies on glycoconjugates of 8-aminoquinoline, where the 8-amino group is linked to a sugar derivative, have been conducted to evaluate their ability to inhibit the proliferation of cancer cell lines. mdpi.com
In one study, the cytotoxicity of 8-AQ glycoconjugates and their potential metabolites was assessed against human colorectal carcinoma (HCT 116) and breast cancer (MCF-7) cell lines. mdpi.com The results indicated that certain glycoconjugates were more effective at inhibiting cancer cell proliferation than their 8-hydroxyquinoline (B1678124) counterparts. mdpi.com For example, glycoconjugate 17 was the most active compound against both HCT 116 and MCF-7 cells, with IC₅₀ values of 116.4 ± 5.9 µM and 78.1 ± 9.3 µM, respectively. mdpi.com Furthermore, the addition of copper(II) ions significantly enhanced the cytotoxic effect of the glycoconjugates on the MCF-7 cell line, reducing IC₅₀ values to a range of 31.8 ± 4.9 µM to 35.4 ± 0.1 µM for most of the tested compounds. mdpi.com This suggests a potential mechanism involving metal chelation. The research also highlighted that the 8-AQ derivatives showed improved selectivity for cancer cells over healthy cell lines compared to their 8-HQ analogs. mdpi.com
Table 2: Cytotoxicity (IC₅₀, µM) of 8-Aminoquinoline Glycoconjugates
| Compound | HCT 116 | MCF-7 | MCF-7 (+ Cu²⁺) |
|---|---|---|---|
| 13 | >800 | >800 | 71.3 ± 4.5 |
| 14 | 200.7 ± 4.3 | 209.6 ± 1.2 | 35.4 ± 0.1 |
| 15 | 359.1 ± 2.6 | 134.4 ± 2.5 | 32.7 ± 1.1 |
| 16 | 229.4 ± 2.7 | 102.7 ± 2.0 | 31.8 ± 4.9 |
| 17 | 116.4 ± 5.9 | 78.1 ± 9.3 | 33.3 ± 1.3 |
| 18 | 213.6 ± 1.6 | 107.5 ± 2.1 | 33.9 ± 1.6 |
Source: Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. mdpi.com
Anti-inflammatory Response Investigations
The quinoline scaffold and its derivatives have been investigated for their anti-inflammatory properties. rsc.orgbendola.com Specifically, Schiff base derivatives incorporating the 8-aminoquinoline framework are noted for their potential as anti-inflammatory agents. bendola.com Additionally, compounds containing a 1,2,3-triazole scaffold, which have been successfully hybridized with 8-aminoquinoline, are known to be studied for their anti-inflammatory activity. mdpi.com While comprehensive in vivo data for this compound itself is limited in the reviewed literature, the consistent anti-inflammatory potential noted in related quinoline structures supports further investigation into this specific compound class. mdpi.comrsc.orgbendola.com
Antiviral Efficacy Research
Research into the antiviral properties of quinoline-based compounds has identified promising activity. rsc.org For example, certain quinoline derivatives have been designed and screened as inhibitors of the human immunodeficiency virus (HIV-1). rsc.org The 8-aminoquinoline scaffold, when linked to other heterocyclic systems like 1,2,3-triazole, has also been evaluated for antiviral potential. mdpi.com These findings indicate that the 8-aminoquinoline structure is a viable backbone for the design of new antiviral compounds.
Molecular Interactions with Biological Targets
The biological activities of 8-aminoquinoline derivatives are underpinned by their interactions with various molecular targets. A primary mechanism is their ability to chelate metal ions, which is crucial for many of their therapeutic effects. nih.govnih.gov
Derivatives of 8-aminoquinoline have been specifically designed to chelate metal ions like copper (Cu²⁺) and zinc (Zn²⁺). nih.govmdpi.com The formation of these metal complexes can influence biological activity; for instance, the copper-chelating ability of certain 8-AQ derivatives is linked to their cytoprotective effects in models of oxidative stress. nih.gov The coordination chemistry of 8-amidoquinoline derivatives with Zn²⁺ has been extensively studied, revealing that these compounds can act as selective fluorescent sensors for this ion, which is vital for understanding its distribution in biological systems. mdpi.com
Molecular docking studies have provided further insight into these interactions. An 8-aminoquinoline Schiff base derivative and its zinc complex were shown to interact with DNA and proteins, with the mode of binding influenced by the specific amino acid residues at the target site. bendola.com In another study, in silico molecular docking suggested that 8-aminoquinoline-uracil copper complexes act as activators of SIRT1, a protein involved in cellular regulation, by binding effectively to the target protein. acs.org This interaction with SIRT1 was linked to the neuroprotective effects of the compounds against oxidative damage. acs.org
Enzyme Inhibition and Activation Studies
Derivatives of the 8-aminoquinoline scaffold have been extensively studied for their effects on various enzymes. A notable area of research is their application as inhibitors for cholinesterases, which are key enzymes in the nervous system.
In the context of Alzheimer's disease, novel hybrids of 8-aminoquinoline and melatonin (B1676174) were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The inhibitory activities of these compounds were assessed using Ellman's method. mdpi.com The results indicated that compounds with a carbamate (B1207046) group exhibited significant inhibitory activity against BuChE and showed high selectivity over AChE. amegroups.cn
Furthermore, the antimalarial action of 8-aminoquinolines is linked to enzyme interactions within the parasite. Research suggests the involvement of two parasite enzymes, P. falciparum ferredoxin-NADP+ reductase (PfFNR) and a novel diflavin reductase (PfCPR), in the redox cycling of hydroxylated primaquine (B1584692) metabolites. ukri.org This process generates reactive oxygen species, which are believed to be responsible for the parasite-killing effect. ukri.org
In another study, 8-hydroxyquinoline derivatives were identified as competitive inhibitors of aminopeptidase (B13392206) from Aeromonas proteolytica (AAP), a dinuclear Zn2+ enzyme. researchgate.net The inhibition was found to be dependent on the nitrogen at position 1 and the hydroxyl group at position 8 of the quinoline ring, which coordinate to the zinc ions in the active site of the enzyme. researchgate.net
Additionally, 8-aminoquinoline-based metal complexes have been investigated as potential activators of SIRT1, a protein crucial for neuronal health. acs.org Molecular docking studies suggested that these complexes could act as SIRT1 activators, with the uracil (B121893) ligands playing a key role in the binding interactions with the target protein. acs.org
Receptor Binding and Modulation
The interaction of 8-aminoquinoline derivatives with biological receptors is a key aspect of their mechanism of action. These interactions are often studied using radioligand binding assays, which are considered the gold standard for measuring the affinity of a ligand for its target receptor. giffordbioscience.com These assays can be competitive, saturation, or kinetic, providing data on relative affinities (Ki values), the number of binding sites (Bmax), and the dissociation constant (Kd). giffordbioscience.com
Binding assay kits are commercially available and provide tools to study various molecular interactions, including receptor-ligand binding. biocompare.com These kits can employ different mechanisms, such as fluorescence or immunoassay-based detection. biocompare.com
In the context of sigma receptors, competition binding assays have been used to study the interaction of ligands with these receptors in membrane preparations. frontiersin.org Such studies are crucial for understanding the potential off-target effects and for designing more selective compounds.
DNA/RNA Interaction Studies (e.g., Intercalation, Cleavage)
The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial drugs. These interactions can occur through covalent bonding, electrostatic interactions, groove binding, or intercalation between base pairs. acs.org
Studies on lanthanide complexes with 5,7-dibromo-8-quinolinol have shown that these complexes interact with DNA more strongly than the free quinolinoline ligand. researchgate.net The most probable mode of binding for both the complexes and the parent quinoline derivative is intercalation. researchgate.net This interaction with DNA can lead to cellular responses such as cell cycle arrest and apoptosis. researchgate.net
Furthermore, nitro-containing quinolines have been noted for their potential to interact with DNA. The specific mechanisms and consequences of these interactions are areas of ongoing research.
Protein-Ligand Binding Affinity Determination
The strength of the interaction between a protein and a ligand, known as binding affinity, is a crucial factor in drug discovery and design. griffith.edu.au Accurately predicting this affinity helps in understanding biological processes and in the development of effective therapeutics. griffith.edu.auuni-duesseldorf.de
Various computational and experimental methods are employed to determine protein-ligand binding affinity. Deep learning-based methods are emerging as powerful tools for this purpose, although they are still being refined to improve their generalizability. nih.gov
Experimental techniques like fluorescence titration and UV-Vis titration are commonly used to study the binding between 8-amidoquinoline compounds and metal ions. nih.gov These studies help in determining the binding mode and the binding constant (Kd) or association constant (Ka). nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For 8-aminoquinoline derivatives, SAR studies have been crucial in optimizing their therapeutic properties.
The antimalarial activity of 8-aminoquinolines is highly dependent on the substituents on the quinoline nucleus. who.int The presence of a 6-methoxy group, as seen in primaquine, is known to enhance activity. who.int Further substitutions at other positions on the quinoline ring can modulate both efficacy and toxicity. For example, the introduction of a 4-methyl-5-fluoro substitution in primaquine resulted in very high activity, but also high toxicity. who.int
In the context of anticancer activity, glycoconjugation of 8-aminoquinoline derivatives has been explored. mdpi.com Replacing the 8-hydroxyquinoline (8-HQ) moiety with 8-aminoquinoline (8-AQ) in glycoconjugates led to increased selectivity towards cancer cells. mdpi.com Specifically, two synthesized 8-AQ glycoconjugates demonstrated higher cytotoxicity against cancer cell lines compared to their oxygen-containing counterparts and showed improved selectivity. mdpi.com
The following table summarizes some key SAR findings for 8-aminoquinoline analogues:
| Compound/Modification | Biological Target/Activity | Key SAR Finding | Reference |
| 8-Aminoquinoline-melatonin hybrids with a carbamate group | Butyrylcholinesterase (BuChE) | Showed significant BuChE inhibitory activity and excellent selectivity over AChE. | amegroups.cn |
| Primaquine with 4-methyl-5-fluoro substitution | Antimalarial | Very high activity but also very toxic. | who.int |
| 8-AQ glycoconjugates (vs. 8-HQ glycoconjugates) | Anticancer (HCT 116 and MCF-7 cell lines) | Increased selectivity for cancer cells. | mdpi.com |
| 8-Hydroxyquinoline derivatives | Aminopeptidase from Aeromonas proteolytica (AAP) | Nitrogen at position 1 and hydroxyl at position 8 are essential for inhibition. | researchgate.net |
Pharmacophore Modeling and Ligand-Based Drug Design Concepts
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This information is then used to design new, more potent, and selective ligands.
For the M18 aspartyl aminopeptidase of Plasmodium falciparum (PfM18AAP), a validated antimalarial drug target, pharmacophore modeling identified a DHRR model (one hydrogen donor, one hydrophobic group, and two aromatic rings) as an essential feature for its inhibitors. nih.gov This model, combined with 3D-QSAR and molecular docking, led to the identification of novel potential inhibitors, including derivatives of 8-aminoquinoline. nih.gov
In another study focused on Akt2 inhibitors, pharmacophore hypotheses were generated based on a training set of known active compounds. medsci.org The best hypothesis consisted of a hydrogen bond acceptor, a hydrophobic feature, and an aromatic ring. medsci.org Such models are instrumental in virtual screening campaigns to discover new lead compounds.
The development of 8-aminoquinoline-melatonin hybrids for Alzheimer's disease was also guided by multi-target drug design ideas, combining the pharmacophores of 8-aminoquinoline and melatonin to achieve a synergistic effect. nih.govamegroups.cn
Role in Chemical Biology Probe Development
Chemical probes are small molecules used to study and manipulate biological systems. The 8-aminoquinoline scaffold has been utilized in the development of such probes, particularly for detecting metal ions. mdpi.com
Derivatives of 8-aminoquinoline have been developed as fluorescent probes for the determination of zinc ions (Zn2+). nih.govmdpi.com These probes often incorporate an amide group to form 8-amidoquinolines, which can improve properties like water solubility and cell membrane permeability. mdpi.com The binding of the probe to Zn2+ leads to a change in its fluorescence properties, allowing for the detection and quantification of the ion in biological and environmental samples. mdpi.com
For instance, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), an aryl sulfonamide derivative of 8-aminoquinoline, is an efficient fluorophore for zinc sensing. mdpi.com It forms a 2:1 complex with Zn2+, resulting in a significant increase in fluorescence intensity. mdpi.com
Furthermore, photoactivatable affinity-based probes bearing an 8-mercaptoquinoline (B1208045) metal chelator have been developed to profile metalloproteins in live cells. rsc.org These probes allow for the identification of previously challenging-to-engage metalloprotein targets. rsc.org Bio-orthogonal chemistry provides a powerful set of tools for developing such chemical probes, enabling specific reactions to occur within the complex environment of a cell. burleylabs.co.uk
Spectroscopic and Structural Characterization of 8 Aminoquinolin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the structure of organic molecules, providing detailed information about the hydrogen and carbon environments within the compound.
¹H and ¹³C NMR Chemical Shift Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the number of different types of protons, their chemical environment, and their neighboring protons through coupling patterns. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
For 8-Aminoquinolin-3-ol, the presence of the hydroxyl group at the 3-position and the amino group at the 8-position will influence the chemical shifts of the quinoline (B57606) ring protons and carbons. The hydroxyl proton is expected to appear as a broad singlet, and the amino protons as another broad signal, typically in the range of 3-6 ppm, though their exact positions can vary with solvent and concentration. The aromatic protons of the quinoline ring are expected to resonate in the characteristic 7-9 ppm region.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are invaluable for establishing connectivity within a molecule.
COSY (Correlation Spectroscopy) helps identify proton-proton couplings, revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, assigning specific proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, crucial for confirming the carbon skeleton and the positions of substituents.
While specific 2D NMR data for this compound were not found, these techniques would be essential for unequivocally assigning all signals in its ¹H and ¹³C NMR spectra, particularly for confirming the positions of the amino and hydroxyl groups on the quinoline core. For instance, an HMBC correlation could confirm the attachment of the hydroxyl group to C3 by correlating its proton signal (if observable) or a nearby proton signal to the C3 carbon.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns, which can further aid in structural confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique commonly used for polar molecules. It typically produces protonated molecules ([M+H]⁺) or other adducts, allowing for the determination of the molecular weight. For this compound (Molecular Formula: C₉H₈N₂O, Molecular Weight: 160.17 g/mol chemicalbook.com), an ESI-MS spectrum would be expected to show a prominent ion peak at m/z 161.07 ([M+H]⁺).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the exact molecular formula. For this compound, HRMS would confirm the elemental composition C₉H₈N₂O by matching the experimentally determined exact mass to the calculated mass. For example, a calculated exact mass for [M+H]⁺ would be approximately 161.0664, and HRMS would aim to measure this value with high precision (e.g., within 5 ppm).
While specific HRMS data for this compound were not directly found, HRMS data for related derivatives, such as those in search result rsc.org (e.g., C15H17N2O+ at m/z 241.1341, found 241.1344), demonstrate the expected precision and reporting format.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by detecting its vibrational modes.
IR Spectroscopy: IR spectroscopy detects the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). Characteristic functional groups exhibit specific absorption bands. For this compound, key absorptions would include:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group, potentially involved in hydrogen bonding.
N-H stretching: Typically observed as one or two bands in the region of 3300-3500 cm⁻¹ for the primary amino group.
C=N and C=C stretching: Bands in the aromatic region, typically between 1500-1650 cm⁻¹, characteristic of the quinoline ring system.
C-O stretching: Around 1000-1300 cm⁻¹ for the hydroxyl group attached to the aromatic ring.
Search result nist.gov provides an IR spectrum for 8-aminoquinoline (B160924), showing characteristic bands in the fingerprint region and for N-H stretching. Search result researchgate.net mentions a band at ca. 1580 cm⁻¹ for quinolin-8-ol, assigned to a δ(OH) mode, which might also be relevant for this compound.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light, which is related to molecular vibrations. It often complements IR spectroscopy, particularly for symmetric vibrations and bonds that are not strongly IR active. For aromatic compounds like quinolines, Raman spectroscopy can provide detailed information about ring vibrations and skeletal modes. While specific Raman data for this compound were not found, studies on related quinoline derivatives researchgate.netresearchgate.netnih.gov show that they exhibit intense Raman signals due to their chromophoric groups and symmetric structures. These studies highlight that Raman spectroscopy can be used to characterize such compounds and is sensitive to structural modifications and protonation states.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule, which are directly related to its conjugated systems and the presence of chromophores. For 8-aminoquinoline derivatives, UV-Vis spectroscopy has been employed to study their interaction with metal ions and to characterize their electronic properties.
Studies involving the broader class of 8-aminoquinolines, including derivatives, have shown characteristic absorption bands in the UV-Vis region, indicative of π-π* and n-π* electronic transitions within the quinoline ring system and associated functional groups. For instance, a carbazole-aminoquinoline dimer, PZ001, which incorporates an 8-aminoquinoline moiety, exhibits maximum absorption peaks at approximately 285 nm, 320 nm, and 335 nm researchgate.net. The 8-aminoquinoline core itself is known to participate in selective metal ion chelation, and UV-Vis spectrophotometry is utilized to monitor these complexation events, often observing shifts in absorption maxima researchgate.netmdpi.com. For example, in studies of metal ion binding with 8-aminoquinoline derivatives, a bathochromic shift from around 300 nm to 344 nm upon binding with Zn²⁺ ions has been reported, indicating enhanced electron delocalization and complex formation mdpi.com. Furthermore, UV-Vis titration studies of 8-aminoquinoline have provided insights into its redox properties and spectral behavior across different pH values, with measured and calculated spectra showing good agreement charge-transfer.pl.
Table 1: Representative UV-Vis Absorption Maxima for 8-Aminoquinoline Derivatives
| Compound/System | Solvent | Absorption Maxima (λmax, nm) | Notes | Reference |
| PZ001 (Carbazole-aminoquinoline dimer) | Ethanol | 285, 320, 335 | Peaks associated with the conjugated system. | researchgate.net |
| 8-aminoquinoline derivative | Not specified | ~300 | Baseline absorption before metal ion binding. | mdpi.com |
| 8-aminoquinoline derivative + Zn²⁺ | Not specified | ~344 | Bathochromic shift upon Zn²⁺ complexation. | mdpi.com |
| 8-aminoquinoline (pH metric titration) | Buffer | Varies with pH | Spectral changes observed across pH 3.0-10.0. | charge-transfer.pl |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid sciencemuseum.org.ukucf.eduucdavis.edu. For this compound and its related compounds, X-ray diffraction studies reveal critical details about how these molecules pack in the solid state and the nature of the forces that hold them together.
Conformational Analysis and Tautomeric Forms
X-ray crystallography can also provide insights into the preferred conformations and potential tautomeric forms of molecules in the solid state. While direct crystallographic data for this compound specifically regarding tautomerism is limited in the provided literature, related studies offer relevant context.
For instance, studies on Schiff bases derived from 8-aminoquinoline, such as 2-hydroxynaphthylidene-(8′-aminoquinoline) (HNAQ), indicate that these compounds can exist in different tautomeric forms, with HNAQ being stable as a keto structure researchgate.net. In the broader context of 8-aminoquinoline, it has been noted that at low pH, the molecule can exist in various hydrogenated tautomers charge-transfer.pl. The conformational preferences observed in the crystal state can often be correlated with solution-state conformations, as supported by complementary NMR and CD spectroscopic data in some cases nih.gov.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules by measuring the differential absorption of left and right circularly polarized light. This method is particularly valuable for determining the enantiomeric purity and absolute configuration of chiral compounds and for probing conformational changes in chiral systems jascoinc.comnih.gov.
While this compound itself is achiral, its derivatives can be made chiral, and CD spectroscopy has been applied to study these systems. For example, in oligoamides incorporating the 8-aminoquinoline unit, CD spectroscopy has been used to simulate ultraviolet and electronic circular dichroism (ECD) spectra. These spectral simulations aid in identifying stable helical conformers and are crucial for determining the enantiomeric excess (ee) and absolute configuration of chiral amines and related molecules when used as chiral auxiliaries or recognition agents researchgate.net. The sensitivity of CD to chiral perturbations allows for the monitoring of chiral molecular self-assembly and the determination of chirality in complex systems nih.govresearchgate.net. Furthermore, CD spectroscopy has been employed to examine the preferred conformations of 8-aminoquinoline-appended peptides in solution, with results often corroborating findings from crystal structure analysis nih.gov.
Computational Chemistry and Theoretical Studies of 8 Aminoquinolin 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are at the heart of theoretical investigations into molecular systems, providing a detailed picture of electron distribution and its implications for chemical behavior.
Density Functional Theory (DFT) has emerged as a leading method for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. For derivatives and analogues of 8-aminoquinoline (B160924), DFT calculations, often using functionals like B3LYP and ωB97XD, have been instrumental. researchgate.netchemrxiv.org These studies can elucidate the electronic properties that govern the reactivity and interaction of these molecules. For instance, DFT has been used to calculate quantum chemical descriptors for quinoline (B57606) derivatives to build QSAR models. researchgate.net
DFT calculations are also crucial in understanding reaction mechanisms. For example, in nickel-catalyzed C(sp3)–H arylation reactions directed by 8-aminoquinoline, DFT calculations have been used to support proposed mechanisms, such as a concerted oxidative addition. chemrxiv.org These calculations can determine the energetics of different reaction pathways and identify key intermediates and transition states. chemrxiv.orgscielo.br Furthermore, DFT is employed to analyze the electronic character of excited states, which is vital for understanding the photochemistry of quinoline derivatives. chemrxiv.org
| Application | DFT Functional/Basis Set | Key Findings | Reference |
|---|---|---|---|
| QSAR Modeling | B3LYP/6-31G | Calculation of quantum chemical descriptors for building predictive models of biological activity. | researchgate.net |
| Reaction Mechanism | Not Specified | Supported a concerted oxidative addition mechanism in Ni-catalyzed C-H arylation. | chemrxiv.org |
| Excited State Analysis | ωB97XD | Improved description of charge-transfer states in quinoline derivatives. | chemrxiv.org |
| Spectroscopic Properties | B3LYP/6-311G++(d,p) | Optimization of molecular structures for calculating spectroscopic parameters of bis-Schiff bases of 8-aminoquinoline. | researchgate.net |
Ab initio methods, meaning "from first principles," are based on solving the Schrödinger equation without empirical parameters. wikipedia.org While computationally more demanding than DFT, they can offer higher accuracy for certain properties. wikipedia.org Methods like Hartree-Fock (HF) and post-Hartree-Fock methods fall under this category. wikipedia.org For quinoline derivatives, ab initio calculations have been used to study structure-activity relationships, for example, in the context of their antimalarial activity. researchgate.net
Semi-empirical methods, on the other hand, simplify the calculations by incorporating parameters derived from experimental data. numberanalytics.comwikipedia.org This makes them significantly faster and suitable for very large molecular systems. wikipedia.orgscielo.br Methods like AM1 and PM3 are common examples. numberanalytics.comdtic.mil The RM1 model, for instance, has been used to investigate the structural aspects of large organic systems and calculate their spectroscopic properties. scielo.br These methods are particularly useful for initial conformational searches and for studying large biomolecular complexes involving 8-aminoquinoline derivatives. numberanalytics.comscielo.br
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms. This allows for the exploration of the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. For flexible molecules like 8-aminoquinoline and its derivatives, understanding the accessible conformations is crucial as different conformations can have different biological activities.
MD simulations can be used to generate ensembles of conformations that can then be used in further analyses, such as docking studies or QSAR. The process often involves an initial energy minimization of the structure followed by a simulation at a certain temperature to explore the conformational space. leidenuniv.nl For example, a stochastic Boltzmann jump procedure can be used to randomly change torsion angles, followed by energy minimization to find stable conformations. leidenuniv.nl
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of new compounds.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. nih.gov DFT methods, particularly using the GIAO (Gauge-Including Atomic Orbital) method, have shown excellent accuracy in predicting NMR chemical shifts. researchgate.net By comparing computationally predicted spectra with experimental data, the correct structure of a molecule can be confirmed. researchgate.net Machine learning models are also being developed to predict NMR spectra directly from 3D molecular structures with high accuracy. arxiv.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which determine the UV-Vis absorption spectrum. chemrxiv.org The choice of the exchange-correlation functional is critical for the accuracy of the predictions. chemrxiv.org Studies have shown that a combination of experimental techniques and quantum chemical calculations can lead to a better understanding of the spectroelectrochemical properties of 8-aminoquinoline, including the identification of different oxidation pathways at various pH levels. charge-transfer.plchemrxiv.org
IR Spectroscopy: The prediction of infrared (IR) spectra, which correspond to the vibrational modes of a molecule, can also be performed using computational methods. DFT calculations can predict harmonic frequencies, although these often need to be scaled to match experimental data. arxiv.org More advanced machine learning models are being developed to predict anharmonic IR spectra directly from molecular structures, offering a faster alternative to more laborious calculations. arxiv.org The NIST WebBook provides access to experimental IR spectra for compounds like 8-aminoquinoline, which can be used for comparison with calculated spectra. nist.gov
| Spectroscopy | Computational Method | Key Aspect | Reference |
|---|---|---|---|
| NMR | DFT (GIAO) | Accurate prediction of ¹H and ¹³C chemical shifts. | researchgate.net |
| UV-Vis | TD-DFT | Calculation of excitation energies and oscillator strengths. | chemrxiv.org |
| IR | DFT / Machine Learning | Prediction of vibrational frequencies (harmonic and anharmonic). | arxiv.org |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. This provides detailed insights into the feasibility of a reaction, its kinetics, and its selectivity.
For reactions involving 8-aminoquinoline and its derivatives, computational studies have been used to understand various transformations. For instance, DFT calculations have been employed to rationalize the regioselectivity of N-alkylation reactions by comparing the acidity of different N-H bonds and the activation energies for alkylation at different sites. scielo.br In the context of metal-catalyzed reactions, computational studies can help to identify the active catalytic species and understand the role of ligands and additives. For example, in Ni-catalyzed reactions, computations have shown how the choice of base can significantly affect the catalytic cycle. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
For 8-aminoquinoline derivatives, QSAR studies have been performed to understand their antimalarial activity. researchgate.netnih.gov These studies typically involve calculating a set of molecular descriptors that encode structural, electronic, and physicochemical properties of the molecules. researchgate.net These descriptors can be calculated using various methods, including semi-empirical and DFT approaches. researchgate.net Statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) are then used to build the QSAR model. researchgate.net The predictive power of the model is assessed through validation techniques like leave-one-out cross-validation. researchgate.net Such models can provide valuable information about the structural features that are important for the desired biological activity. nih.gov
Molecular Docking and Binding Affinity Predictions for Biological Targets
Computational molecular docking is a pivotal tool in drug discovery and molecular biology, utilized to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. This in silico method simulates the interaction between a ligand, such as 8-Aminoquinolin-3-ol or its analogs, and a biological target, typically a protein or nucleic acid. By evaluating the binding energy and interaction patterns, researchers can gain insights into the compound's potential therapeutic activity and mechanism of action, thereby guiding the synthesis and development of new drug candidates. While direct molecular docking studies specifically on this compound are not extensively detailed in the available research, numerous computational analyses have been performed on its close structural derivatives, particularly 8-hydroxyquinoline (B1678124) (8-HQ) and other 8-aminoquinoline (8-AQ) analogs. These studies provide valuable predictive data on their interactions with a range of biological targets implicated in various diseases.
Docking Studies against Alzheimer's Disease Targets
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder where key proteins such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B) are implicated in its progression. plos.org The ability of quinoline derivatives to interact with these targets has been a significant area of computational investigation.
A comprehensive in silico study was conducted on a series of 63 novel azo-8-hydroxyquinoline (Azo-8HQ) derivatives to evaluate their potential as multi-target agents for AD. plos.org Molecular docking simulations were performed to assess the binding affinities of these compounds against AChE, BuChE, and MAO-B. The results identified two compounds, 14c and 17c , as having strong binding affinities for all three enzymes, suggesting their potential as promising multi-target candidates for AD treatment. plos.org The stability of these ligand-protein complexes was further confirmed by molecular dynamics simulations, which revealed robust interactions and low binding energies. plos.org
In a separate study, 4-chlorophenylazoquinolin-8-ol and its metal complexes were docked against an Alzheimer's disease-associated protein (PDB ID: 4BDT). utripoli.edu.ly The calculations, performed using AutoDock, revealed significant binding affinity energies, with the copper complex (C4 ) showing the highest affinity at -7.2 kcal/mol. utripoli.edu.ly
Another investigation focused on 8-aminoquinoline-melatonin hybrids as multifunctional agents for AD. researchgate.net Molecular docking was used to understand the interactions between these hybrids and the active sites of both BACE1 and AChE. The computational results correlated well with experimental data, validating the drug design strategy. researchgate.net Similarly, novel 4-N-phenylaminoquinoline derivatives were designed as potential cholinesterase inhibitors. mdpi.com A docking comparison of the 11a - and 12a -AChE complexes helped to explain the different inhibitory potencies observed experimentally. The docking analysis showed that compound 11a binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, forming π-π interactions with Tyr337 and Tyr341, and a salt bridge with Asp74. mdpi.com
Table 1: Molecular Docking of 8-Hydroxyquinoline Derivatives against Alzheimer's Disease Targets
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| 4-Chlorophenyazolquniolin-8-ol (HL) | Alzheimer's Protein | 4BDT | -6.4 | Not specified | utripoli.edu.ly |
| Copper (II) Complex (C4) | Alzheimer's Protein | 4BDT | -7.2 | Not specified | utripoli.edu.ly |
| Zinc (II) Complex (C5) | Alzheimer's Protein | 4BDT | -6.9 | Not specified | utripoli.edu.ly |
| 4-N-phenylaminoquinoline (11a) | AChE | Not specified | Not specified | Tyr337, Tyr341, Ser293, Asp74, Tyr124 | mdpi.com |
Docking Studies against Cancer-Related Targets
The anticancer potential of quinoline derivatives has also been explored through computational methods. A study on novel 8-hydroxyquinoline urea (B33335) and thiourea (B124793) derivatives investigated their interaction with 16 potential breast cancer protein targets. arabjchem.org Molecular docking analysis revealed that compounds 5b , 5c , 5f , and 6d could interact with the active sites of poly (ADP-ribose) polymerase-1 (PARP1), B-cell lymphoma-extra large (Bcl-xL), and PARP5A (Tankyrase 1). arabjchem.org The interactions were stabilized by hydrogen bonds, π-π interactions, and hydrophobic interactions. Specifically, within the catalytic domain of PARP1, these molecules were shown to interact with key residues such as Gly863, Tyr896, Ser904, and Tyr907. arabjchem.org
Table 2: Molecular Docking of 8-Hydroxyquinoline Derivatives against Cancer Targets
| Derivative | Target Protein | Key Interactions | Interacting Residues | Reference |
|---|---|---|---|---|
| Urea/Thiourea Derivatives (5b, 5c, 5f, 6d) | PARP1 | Hydrogen bonds, π-π interactions, hydrophobic interactions | Gly863, Tyr896, Ser904, Tyr907 | arabjchem.org |
| Urea/Thiourea Derivatives (5b, 5c, 5f, 6d) | Bcl-xL | Hydrogen bonds, π-π interactions, hydrophobic interactions | Not specified | arabjchem.org |
| Urea/Thiourea Derivatives (5b, 5c, 5f, 6d) | PARP5A (Tankyrase 1) | Hydrogen bonds, π-π interactions, hydrophobic interactions | Not specified | arabjchem.org |
Docking Studies against Microbial Targets
The antimicrobial properties of quinoline derivatives have been substantiated by molecular docking studies against various microbial enzymes and proteins.
In one study, Schiff bases derived from 8-aminoquinoline were docked against DNA and proteins from E. coli, as well as an anti-COVID-19 target, confirming their biological potency. nih.gov Another investigation synthesized 1,2,3-triazole-8-quinolinol hybrids and performed molecular docking to probe their binding affinities with target proteins. amegroups.cn
Benzylated 8-hydroxyquinoline derivatives were evaluated for their antitubercular activity, with molecular docking studies carried out against enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. bvsalud.org Compounds 4 and 5 showed the most favorable binding energies of -8.5 kcal/mol and -8.6 kcal/mol, respectively, supporting their observed inhibitory activity. bvsalud.org
Similarly, new 7-substituted quinolin-8-ol derivatives were docked against the FtsZ protein, a key component in bacterial cell division. irb.hr Compound 3 exhibited the lowest total energy score of -131.31 kcal/mol, indicating strong binding affinity, which correlated with its good antibacterial activity against S. aureus. irb.hr
For antimalarial applications, pyrano[2,3-c]pyrazole-aminoquinoline hybrids were docked to the cofactor binding site of the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) enzyme. ukm.edu.my The docking results showed that all the synthesized hybrids had stronger binding affinities (lowest binding energies < –7 kcal/mol) to PfLDH than the standard drug chloroquine (B1663885), suggesting they could form stable complexes and effectively inhibit the enzyme. ukm.edu.my
Table 3: Molecular Docking of Quinoline Derivatives against Microbial Targets
| Derivative Class | Specific Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Benzylated 8-hydroxyquinoline | Compound 4 | InhA (M. tuberculosis) | Not specified | -8.5 | bvsalud.org |
| Benzylated 8-hydroxyquinoline | Compound 5 | InhA (M. tuberculosis) | Not specified | -8.6 | bvsalud.org |
| 7-substituted quinolin-8-ol | Compound 3 | FtsZ | Not specified | -131.31 | irb.hr |
| Pyrano[2,3-c]pyrazole-aminoquinoline hybrid | Hybrids 4a-4e | PfLDH | Not specified | < -7.0 | ukm.edu.my |
Docking Studies with DNA
The interaction of quinoline derivatives with DNA has also been a subject of computational analysis. A study on 1,2,3-triazole hybrids of 8-hydroxyquinoline performed molecular docking with a DNA dodecamer duplex (PDB ID: 1BNA). nih.gov The most active compound, 6a , displayed the highest binding energy of -8.7 kcal/mol. The docking pose revealed that the oxygen and nitrogen atoms of the 8-hydroxyquinoline moiety formed conventional hydrogen bonds with a guanine (B1146940) residue (DG2), while the triazole ring engaged in a π-π T-shaped hydrophobic interaction. nih.gov In another study, a new N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand and its metal chelates were docked with B-DNA (PDB ID: 1BNA), which indicated that the compounds bind through an intercalation mode. asianpubs.org
Table 4: Molecular Docking of 8-Hydroxyquinoline Derivatives with DNA
| Derivative | Target | PDB ID | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|---|
| 1,2,3-Triazole hybrid (6a) | DNA dodecamer duplex | 1BNA | -8.7 | H-bonds with DG2; π-π T-shaped interaction with DG22 | nih.gov |
| N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide | B-DNA | 1BNA | Not specified | Intercalation mode | asianpubs.org |
Future Research Directions and Emerging Applications of 8 Aminoquinolin 3 Ol
Integration into Advanced Functional Materials
No specific research studies, articles, or patents were identified that describe the integration of 8-Aminoquinolin-3-ol into advanced functional materials such as polymers, metal-organic frameworks (MOFs), or electronic components. While the quinoline (B57606) scaffold is known for its utility in fluorescent sensors and organic light-emitting diodes (OLEDs), there is no specific data available for the 3-hydroxy substituted 8-aminoquinoline (B160924).
Role in Sustainable Chemistry and Process Intensification
There is no available literature detailing the role of this compound in sustainable chemistry. Research on green synthesis routes, its use as a catalyst or in catalytic systems, or its application in process intensification methodologies has not been published.
Development of High-Throughput Synthesis and Screening Methodologies
There are no published methodologies specifically for the high-throughput synthesis of this compound derivatives or for high-throughput screening assays where this compound is a key component or target. General high-throughput screening campaigns for drug discovery often include diverse chemical scaffolds, but specific data on this compound within these is not available.
Q & A
Q. What are the critical safety protocols for handling 8-Aminoquinolin-3-ol in laboratory settings?
- Methodological Answer : Researchers must adhere to safety data sheet (SDS) guidelines:
- Use nitrile gloves, chemical-resistant clothing, and respiratory protection to avoid skin/eye contact and inhalation of dust .
- Store in a cool, dry, ventilated area away from oxidizers to prevent decomposition into toxic gases (e.g., NOx, CO) .
- In case of spills, avoid dust generation; collect material using HEPA-filtered vacuums and dispose of as hazardous waste .
Q. How can the purity of synthesized this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- Chromatography : HPLC or GC-MS to assess purity (≥95% as per synthesis batches) .
- Spectroscopy : H/C NMR to confirm structural integrity and detect impurities .
- Melting Point Analysis : Compare observed values (e.g., 62–65°C) with literature data to identify deviations .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer :
- Degradation risks increase under prolonged storage. Monitor for color changes (e.g., pale yellow to green), which signal decomposition .
- Store in amber glass vials under inert gas (N/Ar) to minimize oxidation. Regularly validate stability via FT-IR or mass spectrometry .
Advanced Research Questions
Q. How can this compound derivatives be optimized for fluorescence-based applications?
- Methodological Answer :
- Functionalization : Introduce amido or alkyl groups at the 3-OH position to enhance photostability and quantum yield .
- Characterization : Use fluorescence lifetime imaging (FLIM) and UV-Vis spectroscopy to assess probe performance in biological systems .
- Comparative Studies : Benchmark against 8-hydroxyquinoline derivatives to evaluate selectivity for metal ion detection .
Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Conduct in vitro assays (e.g., MTT on HEK-293 cells) to clarify discrepancies in acute toxicity (e.g., rat LD >11,500 mg/kg vs. in vitro cytotoxicity thresholds) .
- Metabolite Profiling : Use LC-MS to identify degradation byproducts (e.g., nitroso derivatives) that may contribute to toxicity variations .
Q. How can this compound be incorporated into corrosion inhibition studies?
- Methodological Answer :
- Derivatization : Synthesize 5-substituted ethers or amine-functionalized analogs to enhance adsorption on metal surfaces .
- Electrochemical Testing : Perform polarization resistance and electrochemical impedance spectroscopy (EIS) in saline environments to quantify inhibition efficiency .
- Comparative Analysis : Compare performance with commercial inhibitors (e.g., benzotriazole) to establish structure-activity relationships .
Q. What are the best practices for synthesizing this compound derivatives with amino acid conjugates?
- Methodological Answer :
- Reaction Design : Use ethanolic NaHCO at 70–80°C for 24–72 hours to facilitate nucleophilic substitution between this compound and α-amino acids (e.g., glycine, valine) .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate conjugates .
- Validation : Confirm conjugation via HRMS and H NMR coupling constant analysis .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Controls : Standardize reaction parameters (temperature, solvent purity) and use inline PAT tools (e.g., ReactIR) to monitor intermediates .
- Quality Metrics : Track yield, purity, and spectroscopic consistency across batches. Document deviations in open-access repositories for transparency .
Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound toxicity studies?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
